N-Acetyl-N-(4-chloro-2-nitrophenyl)acetamide
CAS No.: 156499-65-9
Cat. No.: VC0125787
Molecular Formula: C10H9ClN2O4
Molecular Weight: 256.64 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 156499-65-9 |
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Molecular Formula | C10H9ClN2O4 |
Molecular Weight | 256.64 g/mol |
IUPAC Name | N-acetyl-N-(4-chloro-2-nitrophenyl)acetamide |
Standard InChI | InChI=1S/C10H9ClN2O4/c1-6(14)12(7(2)15)9-4-3-8(11)5-10(9)13(16)17/h3-5H,1-2H3 |
Standard InChI Key | AAXVXRONYAUOBD-UHFFFAOYSA-N |
Canonical SMILES | CC(=O)N(C1=C(C=C(C=C1)Cl)[N+](=O)[O-])C(=O)C |
Introduction
Chemical Structure and Properties
N-Acetyl-N-(4-chloro-2-nitrophenyl)acetamide (CAS: 156499-65-9) is characterized by a molecular formula of C10H9ClN2O4. The structure consists of a 4-chloro-2-nitrophenyl group attached to a nitrogen atom that is further substituted with two acetyl groups, creating a tertiary amide arrangement. This structural configuration distinguishes it from simpler acetanilide derivatives like 2-Chloro-N-(4-nitrophenyl)acetamide, which contains only one acetyl group .
The presence of electron-withdrawing groups (chloro and nitro) on the aromatic ring significantly influences the electronic distribution within the molecule. The nitro group at the ortho position creates a powerful electron-withdrawing effect that alters the reactivity of both the aromatic ring and the adjacent nitrogen. Meanwhile, the chloro substituent at the para position further contributes to the compound's unique electronic properties.
Physical Properties
Based on structural analysis and comparison with related compounds, N-Acetyl-N-(4-chloro-2-nitrophenyl)acetamide is likely to exhibit the following physical properties:
Property | Characteristic | Influencing Factors |
---|---|---|
Physical State | Crystalline solid at room temperature | Complex molecular structure with multiple functional groups |
Color | Pale yellow to light amber | Presence of nitro group on aromatic ring |
Solubility | Limited water solubility; better solubility in organic solvents | Lipophilic aromatic ring and polar functional groups |
Melting Point | Estimated 150-180°C | Molecular weight and intermolecular hydrogen bonding potential |
Stability | Relatively stable at room temperature | Stabilizing effect of aromatic system |
Synthetic Step | Reagents | Conditions | Catalysts/Additives |
---|---|---|---|
Primary Acetylation | Acetic anhydride or acetyl chloride | Room temperature to 50°C, 2-3 hours | Triethylamine or potassium carbonate |
Secondary Acetylation | Excess acetic anhydride | 80-100°C, extended reaction time | Strong base catalyst or Lewis acid |
The secondary acetylation would require more aggressive conditions due to the reduced nucleophilicity of the nitrogen after the first acetylation step. This might involve using a stronger base catalyst or elevated temperatures to achieve complete diacetylation.
Chemical Reactivity and Reactions
The multifunctional nature of N-Acetyl-N-(4-chloro-2-nitrophenyl)acetamide suggests several potential reaction pathways. The presence of the nitro, chloro, and diacetyl groups creates multiple reactive sites within the molecule.
Hydrolysis
The acetyl groups are susceptible to hydrolysis under acidic or basic conditions. Unlike simple amides, the tertiary amide structure created by the diacetylated nitrogen may exhibit unique hydrolysis kinetics:
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Under mild hydrolytic conditions, selective cleavage of one acetyl group might occur
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More aggressive conditions would likely result in complete deacetylation to yield 4-chloro-2-nitroaniline
Reduction Reactions
The nitro group represents a key site for reduction reactions. Similar to what has been observed with related compounds, the nitro group could be reduced to an amino group using appropriate reducing agents:
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Catalytic hydrogenation (H2, Pd/C)
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Chemical reduction with iron or zinc in acidic conditions
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Selective reduction systems using sodium dithionite or tin(II) chloride
Reduction of the nitro group would dramatically alter the electronic properties of the molecule and create new opportunities for further derivatization.
Nucleophilic Aromatic Substitution
The combination of the chloro substituent and the strongly electron-withdrawing nitro group in an ortho arrangement creates favorable conditions for nucleophilic aromatic substitution reactions. The nitro group activates the aromatic ring toward nucleophilic attack, potentially allowing the chloro group to be replaced by various nucleophiles under appropriate conditions.
Biological Activity and Applications
Structure-Activity Relationship Considerations
The unique structural features of N-Acetyl-N-(4-chloro-2-nitrophenyl)acetamide suggest several structure-activity relationships worth investigating:
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The impact of the diacetylated nitrogen on biological activity compared to mono-acetylated analogs
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The influence of the ortho-nitro, para-chloro arrangement on the aromatic ring compared to other substitution patterns
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The role of the chloro substituent in stabilizing enzyme interactions, as observed in related compounds
A systematic investigation of these structure-activity relationships would provide valuable insights into the potential applications of this compound and related derivatives.
Research Gaps and Future Directions
Current literature reveals several research gaps regarding N-Acetyl-N-(4-chloro-2-nitrophenyl)acetamide:
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Detailed synthetic procedures and optimization studies
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Comprehensive physical and spectroscopic characterization
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Biological activity screening, particularly for antimicrobial applications
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Structure-activity relationship studies comparing various structural analogs
Future research could address these gaps through:
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Development of efficient synthetic routes with high yields
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Comprehensive characterization using advanced spectroscopic techniques
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Systematic biological screening against various microbial strains
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Computational studies to predict structure-activity relationships and binding modes
Theoretical Mechanism of Action
If N-Acetyl-N-(4-chloro-2-nitrophenyl)acetamide were to demonstrate antimicrobial activity similar to related compounds, its mechanism might involve:
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Interaction with bacterial cell wall synthesis machinery, particularly penicillin-binding proteins
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Stabilization at the target enzyme site through the chloro substituent
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Electronic effects contributed by the nitro group enhancing binding affinity
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Potential modulation of activity by the diacetylated nitrogen
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